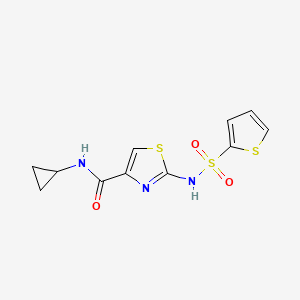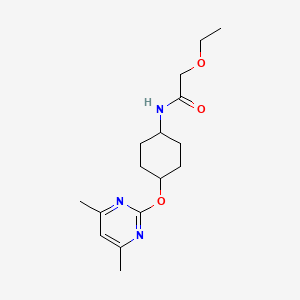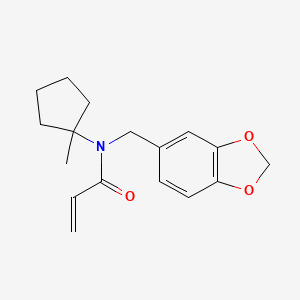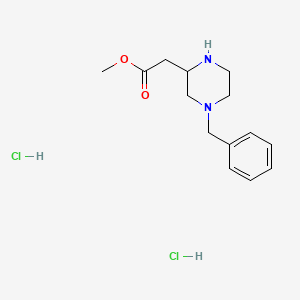
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, also known as EMAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMAP is a derivative of aniline and pyrazole, and its unique chemical structure makes it a promising candidate for various laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its polymerization is required for the formation of the mitotic spindle, which is necessary for cell division. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline binds to the colchicine binding site on tubulin, which prevents tubulin polymerization and disrupts the formation of the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have anti-inflammatory and neuroprotective effects. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory experiments is its selectivity for metal ions such as copper, zinc, and cadmium. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to selectively bind to these metal ions, which makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples. Another advantage of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline is its potential as an anti-cancer agent. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for the development of new anti-cancer drugs.
One of the limitations of using 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory experiments is its toxicity. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline, which makes it difficult to extrapolate its effects to in vivo models.
Orientations Futures
There are several future directions for research on 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. One area of research involves the development of new fluorescent probes based on the structure of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. These probes could be used for the detection and quantification of other metal ions in biological and environmental samples.
Another area of research involves the optimization of the synthesis method for 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. This could lead to the development of more efficient and cost-effective methods for the production of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline.
Finally, further research is needed to fully understand the mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline and its potential as an anti-cancer agent. This could lead to the development of new drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the reaction of 4-chloroaniline with ethyl 2-(chloromethyl)-5-methyl-1H-pyrazole-4-carboxylate in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to obtain 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline. This synthesis method has been reported in several research articles and has been found to be reliable and efficient.
Applications De Recherche Scientifique
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been extensively studied for its potential applications in scientific research. One of the main areas of research involves its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to selectively bind to these metal ions, and its fluorescence properties change upon binding. This makes it a useful tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of research involves the use of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline as a potential anti-cancer agent. 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The mechanism of action of 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline involves the inhibition of tubulin polymerization, which is essential for cell division. This makes 4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
4-[(1-ethyl-5-methylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-16-10(2)11(8-15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPKSPUBXRDAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)COC2=CC=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-6-ethyl-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2908971.png)


![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2908974.png)
![N-(3,4-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2908975.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2908978.png)
![2-phenethyl-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2908979.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2908981.png)


![5-((4-bromophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2908985.png)